Cas no 1056456-21-3 (N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide)

N-Methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide is a boronic ester derivative widely used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stable dioxaborolane moiety ensures efficient handling and storage under standard conditions. The compound exhibits high reactivity with aryl halides, enabling the formation of biaryl structures, a key step in pharmaceutical and materials science applications. The N-methylacetamide group enhances solubility in polar organic solvents, facilitating reaction optimization. This reagent is valued for its consistent purity, reliable performance in palladium-catalyzed reactions, and compatibility with diverse functional groups, making it a versatile building block in complex molecule synthesis.
N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide structure
1056456-21-3 structure
Product name:N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide
CAS No:1056456-21-3
MF:C15H22BNO3
Molecular Weight:275.151
MDL:MFCD22493726
CID:4487344
PubChem ID:59232387

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide, N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
    • N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
    • N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide
    • 1056456-21-3
    • SCHEMBL2700935
    • AS-55752
    • N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
    • AKOS037644975
    • D86253
    • DB-418665
    • ZTPFLQNGOULVNC-UHFFFAOYSA-N
    • MDL: MFCD22493726
    • インチ: InChI=1S/C15H22BNO3/c1-11(18)17(6)13-9-7-12(8-10-13)16-19-14(2,3)15(4,5)20-16/h7-10H,1-6H3
    • InChIKey: ZTPFLQNGOULVNC-UHFFFAOYSA-N
    • SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C)C(=O)C

計算された属性

  • 精确分子量: 275.1692737g/mol
  • 同位素质量: 275.1692737g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.8Ų

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
AstaTech
D86253-1/G
N-METHYL-N-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETAMIDE
1056456-21-3 95%
1g
$994 2023-09-19
Enamine
BBV-95530045-5.0g
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
1056456-21-3 95%
5.0g
$3190.0 2023-01-22
Enamine
BBV-95530045-5g
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
1056456-21-3 95%
5g
$3190.0 2023-10-28
Enamine
BBV-95530045-10g
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
1056456-21-3 95%
10g
$4013.0 2023-10-28
A2B Chem LLC
AX10012-5g
N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
1056456-21-3 98%
5g
$2593.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1817648-5g
N-Methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
1056456-21-3 98%
5g
¥34125.00 2024-08-09
eNovation Chemicals LLC
Y1000922-1g
N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
1056456-21-3 95%
1g
$950 2025-02-20
eNovation Chemicals LLC
Y1000922-5g
N-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
1056456-21-3 95%
5g
$1300 2024-08-02
Enamine
BBV-95530045-10.0g
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
1056456-21-3 95%
10.0g
$4013.0 2023-01-22
Enamine
BBV-95530045-1.0g
N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
1056456-21-3 95%
1.0g
$1216.0 2023-01-22

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamide 関連文献

N-methyl-N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetamideに関する追加情報

N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide: A Comprehensive Overview

N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide is a highly specialized organic compound with the CAS Registry Number 1056456-21-3. This compound is notable for its unique structure and functional groups, which make it a valuable component in various chemical and pharmaceutical applications. The molecule consists of an acetamide group attached to a phenyl ring substituted with a dioxaborolane moiety. The presence of the dioxaborolane ring introduces interesting electronic and steric properties that are exploited in modern synthetic chemistry.

The synthesis of N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide typically involves multi-step reactions that require precise control over reaction conditions. Recent advancements in catalytic methods and transition metal-mediated coupling reactions have significantly improved the efficiency of its production. For instance, the use of palladium catalysts in cross-coupling reactions has enabled the construction of the dioxaborolane-substituted phenyl acetamide framework with high yields and excellent regioselectivity.

One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of bioactive molecules. The dioxaborolane group serves as a versatile building block that can be readily modified to introduce diverse functional groups. This property has been leveraged in the development of novel drug candidates targeting various therapeutic areas such as oncology and neurodegenerative diseases. Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in cancer cell proliferation.

In addition to its pharmaceutical applications, N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide has also found utility in materials science. Its ability to undergo controlled polymerization under specific conditions makes it a potential candidate for the synthesis of advanced polymeric materials with tailored properties. Researchers have explored its use in creating stimuli-responsive polymers that can change their physical properties in response to external stimuli such as temperature or pH.

The environmental impact of this compound is another area of active research. As industries increasingly prioritize sustainability and green chemistry principles, there is a growing need to understand the degradation pathways and ecological effects of compounds like N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]Acetamide. Recent studies have focused on evaluating its biodegradability under various environmental conditions and assessing its potential risks to aquatic ecosystems.

From a structural standpoint, the compound's dioxaborolane ring plays a critical role in determining its reactivity and stability. The tetramethyl substituents on the dioxaborolane ring contribute to its steric bulkiness while also influencing its electronic characteristics. These features make it an attractive substrate for various organoboron chemistry reactions. For example, recent reports have highlighted its use as a boron-based nucleophile in nucleophilic aromatic substitution reactions under mild conditions.

Another intriguing aspect of N-Methyl-N-[4-(4,4,5,5-Tetramethyl-1

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